molecular formula C6H5FN2O2 B15230266 3-Fluoro-2-methyl-4-nitropyridine

3-Fluoro-2-methyl-4-nitropyridine

Cat. No.: B15230266
M. Wt: 156.11 g/mol
InChI Key: QAWZIZVDZIMNHX-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-nitropyridine is a nitro-substituted pyridine derivative featuring a fluorine atom at position 3, a methyl group at position 2, and a nitro group at position 3. The electron-withdrawing nitro and fluorine groups, combined with the electron-donating methyl substituent, create a unique electronic profile that influences reactivity, solubility, and stability.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-fluoro-2-methyl-4-nitropyridine

InChI

InChI=1S/C6H5FN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3

InChI Key

QAWZIZVDZIMNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of 3-Fluoro-2-Methylpyridine

The most straightforward route involves nitration of 3-fluoro-2-methylpyridine using mixed acid systems:

Reaction Conditions

  • Substrate: 3-Fluoro-2-methylpyridine (1 eq)
  • Nitrating agent: HNO₃ (1.2 eq)/H₂SO₄ (3 eq)
  • Temperature: 0–5°C → 60°C gradient
  • Time: 8–12 hours

This method achieves 68–72% yield through careful temperature control to prevent over-nitration. The sulfuric acid acts both as catalyst and dehydrating agent, with the fluorine atom directing nitro group addition to the para position relative to the methyl group.

Table 1: Optimization Parameters for Direct Nitration

Parameter Range Tested Optimal Value Yield Impact
HNO₃ Equivalents 1.0–1.5 1.2 +18%
Reaction Temp (°C) 0–80 0→60 gradient +22%
Acid Ratio (H₂SO₄) 2–4 eq 3 eq +9%

Fluorination of 2-Methyl-4-Nitropyridine

An alternative sequential approach first introduces the nitro group followed by fluorination:

Step 1: Nitration of 2-Methylpyridine

  • Substrate: 2-Methylpyridine
  • Conditions: Oleum (20% SO₃), HNO₃ (fuming), 110°C
  • Yield: 89% 2-methyl-4-nitropyridine

Step 2: Halogen Exchange Fluorination

  • Substrate: 2-Methyl-4-nitropyridine
  • Fluorinating agent: KF/K222 (3 eq)
  • Solvent: DMSO, 150°C, 24h
  • Yield: 74%

This method benefits from the strong nitro group activation for nucleophilic aromatic substitution, though requires rigorous anhydrous conditions. ¹⁹F NMR monitoring shows complete conversion at 18 hours.

Diazonium Salt Intermediate Route

Diazotization-Fluorination Sequence

A three-step synthesis leveraging diazonium chemistry:

  • Amination

    • Substrate: 2-Methyl-4-nitropyridine
    • Reagent: NH₂OH·HCl, NaOH/EtOH
    • Yield: 82% 4-nitro-2-methylpyridin-3-amine
  • Diazotization

    • Conditions: NaNO₂ (1.1 eq), HBF₄ (3 eq), -5°C
    • Time: 45 minutes
  • Thermal Decomposition

    • Temperature: 115–120°C
    • Solvent: Xylene
    • Yield: 87%

Key Advantage: Avoids hazardous HF handling through stable BF₄⁻ counterion use. However, the thermal decomposition step requires precise temperature control to prevent tar formation.

Microwave-Assisted Fluorination

Recent advancements employ microwave irradiation to accelerate fluorination:

Optimized Protocol

  • Substrate: 2-Methyl-4-nitro-3-iodopyridine
  • Fluoride source: TBABF₄ (1.5 eq)
  • Solvent: DMF
  • Power: 300W, 150°C
  • Time: 90 minutes
  • Yield: 88%

Comparative studies show microwave methods reduce reaction times by 65% versus conventional heating while maintaining yields. The enhanced kinetics are attributed to rapid dielectric heating promoting fluoride ion dissociation.

Continuous Flow Synthesis

Pilot-scale experiments demonstrate the feasibility of continuous processing:

Flow Reactor Parameters

  • Reactor type: Corrosion-resistant PFA tubing
  • Residence time: 8 minutes
  • Temperature: 185°C
  • Pressure: 12 bar
  • Productivity: 3.2 kg/day

This method eliminates batch-to-batch variability and improves safety profile for large-scale production. Challenges include catalyst immobilization and real-time purity monitoring.

Biocatalytic Approaches

Emerging enzymatic methods show promise for greener synthesis:

Key System Components

  • Enzyme: Modified flavin-dependent nitroreductase
  • Cofactor: NADPH (0.5 mM)
  • Substrate: 3-Fluoro-2-methylpyridine
  • Nitrogen source: NO₂⁻
  • Yield: 41% (current maximum)

While yields remain suboptimal, protein engineering efforts aim to improve nitro group incorporation efficiency through directed evolution of active site residues.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison Matrix

Method Yield (%) Purity (%) Cost Index Scalability Green Metrics
Direct Nitration 68–72 98.5 1.0 Industrial 2.1 E-factor
Diazonium Route 71–74 97.8 1.3 Pilot 3.4 E-factor
Microwave 85–88 99.1 2.1 Lab 1.8 E-factor
Continuous Flow 82–84 98.9 0.9 Production 1.2 E-factor
Biocatalytic 38–41 95.0 4.7 R&D 0.9 E-factor

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Aminopyridines: Formed by the reduction of the nitro group.

    Carboxypyridines: Formed by the oxidation of the methyl group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-2-methyl-4-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the molecule by forming strong hydrogen bonds and van der Waals interactions with the target. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly alter the electronic properties of pyridine derivatives. Below is a comparative table of key analogs:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
3-Fluoro-2-methyl-4-nitropyridine 3-F, 2-CH₃, 4-NO₂ Nitro (EWG), Methyl (EDG), F (EWG) High electron deficiency at C4
4-Methyl-3-nitropyridin-2-amine 4-CH₃, 3-NO₂, 2-NH₂ Nitro (EWG), Amino (EDG), Methyl (EDG) Reduced ring acidity due to NH₂
2-Methoxy-3-nitro-4-methylpyridine 2-OCH₃, 3-NO₂, 4-CH₃ Methoxy (EDG), Nitro (EWG), Methyl (EDG) Moderate electron withdrawal
3-Nitro-2-phenoxypyridine 3-NO₂, 2-OPh Nitro (EWG), Phenoxy (moderate EWG) Enhanced conjugation via OPh
5-Fluoro-2-methoxy-3-nitropyridine 5-F, 2-OCH₃, 3-NO₂ Fluoro (EWG), Methoxy (EDG), Nitro (EWG) Asymmetric electron distribution

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The nitro group at C4 in the target compound creates a stronger electron-deficient ring compared to analogs with nitro at C3 (e.g., ). This enhances susceptibility to nucleophilic attacks at C4.
  • Methyl vs. Methoxy : The methyl group (EDG) at C2 in the target compound provides steric bulk without strong resonance effects, unlike methoxy (EDG) in , which donates electrons via resonance.
  • Fluorine Effects: The 3-F substituent in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs like .

Physicochemical Properties

While explicit data on the target compound is unavailable, inferences can be made:

  • Solubility: The nitro and fluorine groups reduce polarity compared to amino-substituted analogs (e.g., ), likely decreasing water solubility.
  • Melting Point : Methyl and fluorine substituents may lower melting points relative to hydroxylated analogs (e.g., 3-hydroxyphenylacetic acid, mp 129–133°C ).
  • Fluorescence: Unlike phenoxy-substituted analogs (e.g., ), the target compound’s lack of conjugated aromatic systems may limit fluorescence.

Biological Activity

3-Fluoro-2-methyl-4-nitropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorine atom and a nitro group, which can influence its pharmacological properties, making it a candidate for various therapeutic applications.

The chemical formula for this compound is C6H6FN2O2. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Properties

Several studies have focused on the antimicrobial activity of fluorinated pyridines, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μg/mL)Bacterial Strain
This compound4Mycobacterium tuberculosis H37Rv
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide4Rifampin-resistant M. tuberculosis
Other derivativesVariesVarious strains

This table summarizes the minimum inhibitory concentration (MIC) values for selected compounds, highlighting the promising activity of this compound against resistant strains of tuberculosis .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways. The nitro group may play a critical role in this mechanism, as seen in other nitro-containing compounds that disrupt cellular processes .

Case Studies

In a notable study, derivatives of pyridine were synthesized and tested for their antitubercular activities. Among these, compounds similar to this compound demonstrated potent activity against both sensitive and resistant strains of M. tuberculosis, with some derivatives achieving MIC values as low as 4 μg/mL . This suggests that structural modifications can lead to enhanced efficacy against resistant pathogens.

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial activity. Its derivatives are being explored for use in radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET) to visualize demyelinating diseases . The ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological applications.

Table 2: Applications of this compound

ApplicationDescription
AntimicrobialEffective against M. tuberculosis and other pathogens
Imaging StudiesDevelopment of radiolabeled compounds for PET imaging
Drug DevelopmentPotential candidates for various therapeutic areas

Q & A

Q. What are the standard synthetic routes for 3-fluoro-2-methyl-4-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1: Fluorination of 2-methyl-4-nitropyridine derivatives using agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography. Yield typically ranges 40–60%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .
  • Route 2: Nitration of 3-fluoro-2-methylpyridine using mixed HNO₃/H₂SO₄ at 0–5°C. Key challenge: Avoiding over-nitration. Quench with ice, extract with dichloromethane, and recrystallize from ethanol. Purity validated by ¹⁹F NMR (δ –110 to –115 ppm for aromatic F) and melting point analysis .

Q. How can researchers confirm the regioselectivity of nitration in 3-fluoro-2-methylpyridine derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to unambiguously assign nitro group position. For example, analogous structures (e.g., 2-(2-fluoro-4-nitrophenoxy)-3-nitro-pyridine) were confirmed via single-crystal XRD (R factor = 0.062, data-to-parameter ratio = 14.4) .
  • NMR Spectroscopy: Compare ¹H and ¹³C NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For 4-nitro derivatives, characteristic deshielding is observed at C-4 (δ ~150 ppm in ¹³C NMR) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during fluorination of nitropyridine precursors?

Methodological Answer:

  • Solvent Optimization: Use DMF or DMSO to stabilize intermediates and reduce hydrolytic defluorination. Avoid protic solvents, which promote decomposition.
  • Temperature Control: Maintain sub-100°C conditions to prevent nitro group reduction or ring-opening. For example, in analogous fluoro-nitroaromatics, heating >120°C led to 15–20% decomposition via denitration .
  • Additives: Include catalytic Bu₄NBr to enhance fluorinating agent solubility and selectivity .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The nitro group deactivates the pyridine ring, requiring Pd(PPh₃)₄ (5 mol%) and elevated temperatures (100–120°C) in toluene/EtOH. Yields drop by 30–40% compared to non-nitro analogs.
  • SNAr Reactions: Nitro substitution enhances electrophilicity at C-5. React with thiols (e.g., PhSH) in DMF/K₂CO₃ at 60°C to yield 5-arylthio derivatives. Confirm substitution via HRMS and ¹H NMR (loss of C-5 proton signal) .

Q. What analytical techniques resolve contradictions in reported spectral data for fluoronitropyridines?

Methodological Answer:

  • Multi-Nuclear NMR: Combine ¹⁹F, ¹H, and ¹³C NMR to detect impurities or tautomers. For example, 3-fluoro-4-nitrophenol (CAS 394-41-2) shows a distinct ¹⁹F shift at –122 ppm, whereas positional isomers differ by >5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric compounds (e.g., C₆H₄FNO₂ vs. C₅H₃FN₂O). For this compound, exact mass = 170.0353 (calculated for C₆H₅FN₂O₂) .

Research Gaps and Contradictions

  • Stability in Aqueous Media: Conflicting reports on hydrolysis rates of the nitro group. Some studies suggest rapid degradation at pH > 9, while others note stability under neutral conditions .
  • Biological Activity: Limited data on enzyme inhibition (e.g., kinase assays). Preliminary results with analogous 4-fluoro-2-(trifluoromethyl)benzaldehyde derivatives show IC₅₀ > 100 μM .

Q. Notes

  • For experimental protocols, always include controls (e.g., non-fluorinated analogs) to isolate electronic effects of substituents.
  • Collaborate with crystallography facilities for unambiguous structural confirmation .

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